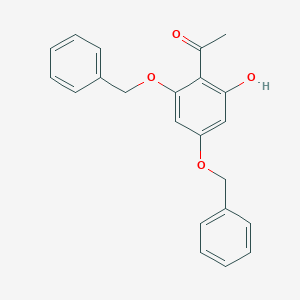

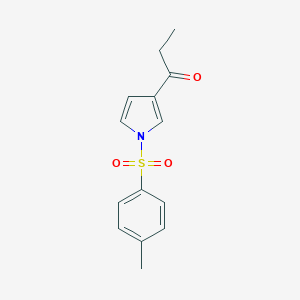

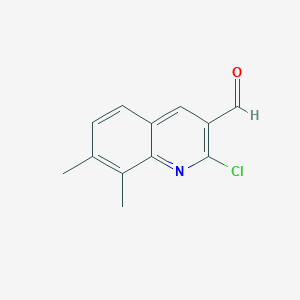

![molecular formula C17H16N2O3 B187149 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-Indol CAS No. 33723-33-0](/img/structure/B187149.png)

3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-Indol

Übersicht

Beschreibung

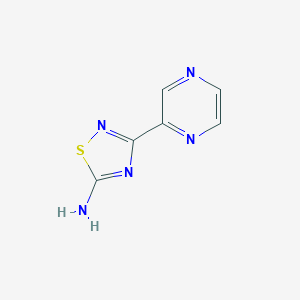

3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antivirale Wirkstoffe

Indolderivate, darunter “3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-Indol”, wurden auf ihr Potenzial als antivirale Wirkstoffe untersucht. Der Indolkern ist eine häufige Struktur, die in vielen synthetischen Arzneimittelmolekülen vorkommt, da er die Fähigkeit besitzt, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer Therapeutika von Vorteil ist . Insbesondere haben Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt, was auf ihr potenzielles Einsatzgebiet in antiviralen Medikamenten hindeutet .

Krebstherapie: Zytotoxische Wirkstoffe

Die strukturelle Komplexität von Indolderivaten ermöglicht die Untersuchung ihrer zytotoxischen Eigenschaften gegen Krebszellen. Die Stereochemie dieser Verbindungen, wie z. B. “this compound”, hängt mit ihrer Fähigkeit zusammen, die Zelllebensfähigkeit zu beeinflussen, was bei der Entwicklung von Krebstherapeutika entscheidend ist .

Landwirtschaftliche Chemie: Pflanzenwachstumsregulatoren

Indol-3-Essigsäure, ein Derivat, das durch den Abbau von Tryptophan in Pflanzen gebildet wird, ist ein Beispiel dafür, wie Indolverbindungen als Pflanzenhormone fungieren können. Durch Erweiterung könnte “this compound” modifiziert werden, um neue Pflanzenwachstumsregulatoren zu entwickeln, die verschiedene physiologische Prozesse in Kulturpflanzen beeinflussen .

Kosmetikindustrie: UV-Filter

Die Indolstruktur ist bekannt für ihre Fähigkeit, ultraviolettes Licht zu absorbieren, weshalb Derivate wie “this compound” zu effektiven UV-Filtern für Sonnenschutzprodukte entwickelt werden könnten. Diese Anwendung nutzt die Photostabilität und die Breitband-UV-Absorptionsfähigkeit der Verbindung .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The compound’s molecular weight is 29633 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves the compound acting as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the specific conditions under which the compound is applied.

Molecular Mechanism

At the molecular level, 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

The stability and effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, but its effects can change over time due to degradation or interactions with other molecules . Long-term studies have indicated that the compound can have lasting effects on cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, which is important for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. Understanding these processes is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for its activity and function, as it determines the specific cellular processes that are affected.

Eigenschaften

IUPAC Name |

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZOHFWHBDXMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386303 | |

| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33723-33-0 | |

| Record name | 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33723-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.